molecular formula C25H27N2O4D5 B196386 Alvimopan-d5 CAS No. 1217616-62-0

Alvimopan-d5

Cat. No. B196386
M. Wt: 429.6 g/mol
InChI Key: UPNUIXSCZBYVBB-GAGGCGQMSA-N
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Description

Alvimopan-d5 is intended for use as an internal standard for the quantification of alvimopan . Alvimopan is a μ-opioid receptor antagonist . It is selective over the κ- and δ-opioid receptors . It is used to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis .


Chemical Reactions Analysis

Alvimopan is primarily metabolized by intestinal flora to an active metabolite . Biliary secretion was considered the primary pathway for alvimopan elimination .


Physical And Chemical Properties Analysis

The molecular weight of Alvimopan-d5 is 429.572 . The average weight of Alvimopan is 424.5326 . The chemical formula of Alvimopan is C25H32N2O4 .

Scientific Research Applications

Degradation Behavior Studies

Alvimopan, a peripherally acting mu-opioid receptor antagonist, has been extensively studied for its degradation behavior under different stress conditions. The identification and structural characterization of its degradation products (DP1-DP5) were achieved using high-performance liquid chromatography and nuclear magnetic resonance experiments. This research is crucial for understanding the stability and shelf-life of the drug (Baira, Mahamuni, & Talluri, 2019).

Binding Kinetics and Receptor Interactions

Studies have explored the binding kinetics of Alvimopan to the mu-opioid receptor, comparing it to other opioid antagonists. It was found that Alvimopan has a slower dissociation rate from the mu-opioid receptor compared to shorter-acting antagonists, which might explain its long duration of action (Cassel, Daubert, & Dehaven, 2005).

Clinical Efficacy in Managing Opioid-Induced Bowel Dysfunction

Alvimopan has been investigated for its efficacy in managing opioid-induced bowel dysfunction (OBD). Clinical trials demonstrated its ability to improve symptoms related to OBD, such as increased spontaneous bowel movements and reduced sensations of incomplete evacuation and straining (Webster et al., 2008).

Effectiveness in Postoperative Ileus

Several studies have focused on the effectiveness of Alvimopan in accelerating gastrointestinal recovery and reducing hospital stay for patients undergoing abdominal surgeries like hysterectomy (Herzog et al., 2006). Alvimopan's selective action as a peripherally acting μ-opioid antagonist makes it a valuable agent in clinical gastroenterology, especially in managing acute postoperative ileus (Camilleri, 2005).

Pharmacokinetic Studies

The pharmacokinetics of Alvimopan and its metabolite have been characterized in both healthy volunteers and surgical patients. These studies are essential for understanding dosage, absorption, metabolism, and excretion patterns, which are vital for its clinical application (Foss, Fisher, & Schmith, 2008).

Evaluation of Safety and Adverse Effects

Evaluating the safety and potential adverse effects of Alvimopan in various surgical contexts is crucial. Systematic reviews across different surgical procedures have provided insights into its safety profile and its effect on postoperative outcomes, confirming its usefulness in specific surgical contexts (Alhashemi et al., 2020).

Safety And Hazards

Alvimopan has a potential risk of myocardial infarction in patients using it long-term . It is also considered a moderate to severe irritant to the skin and eyes . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin .

Future Directions

Alvimopan has been shown to be beneficial in accelerating GI recovery after surgery . Future directions for the management and treatment of postoperative ileus could involve further investigation into the efficacy of Alvimopan in opiate-sparing regimens .

properties

IUPAC Name

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-GAGGCGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649379
Record name N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alvimopan-d5

CAS RN

1217616-62-0
Record name N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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